6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMLRYKTAAIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol
This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the bromofuran moiety and the cyclopropyl group suggests that this compound may exhibit unique pharmacological properties.
Antitumor Activity
Research has indicated that pyrimidine derivatives often exhibit significant antitumor activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. In vitro studies typically assess the compound's effectiveness against various cancer cell lines, including breast, lung, and colon cancer cells.
Case Study Example:
In a study evaluating the cytotoxic effects of pyrimidine derivatives, it was found that certain substitutions on the pyrimidine ring enhanced antitumor activity. The introduction of halogenated furan rings was associated with increased potency against specific cancer types.
Antiviral Activity
Pyrimidine derivatives have also been explored for antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral enzymes.
Research Findings:
A study demonstrated that similar compounds could inhibit viral polymerases, which are crucial for viral replication. This suggests that this compound may possess antiviral properties worth investigating further.
Enzyme Inhibition
Many biologically active compounds function as enzyme inhibitors. Pyrimidines have been shown to inhibit kinases and other enzymes involved in signaling pathways.
Table: Potential Enzyme Targets for Pyrimidine Derivatives
| Enzyme Type | Targeted Pathway | Inhibition Type |
|---|---|---|
| Protein Kinases | Cell proliferation | Competitive inhibition |
| DNA Polymerases | Viral replication | Non-competitive inhibition |
| Cyclooxygenases (COX) | Inflammatory response | Reversible inhibition |
The biological activity of this compound may involve multiple mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : By binding to specific enzymes, this compound could alter signaling pathways critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyrimidines can induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol with analogs from the provided evidence, focusing on structural variations and inferred properties.
Substituent Modifications on the Pyrimidine Core
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1977709-94-6)
- Structural Difference : Replaces the 5-bromofuran-2-yl group with a 4-bromophenyl substituent.
- Bromine at the para position on phenyl may stabilize the molecule via resonance effects, whereas the bromofuran group introduces electron-withdrawing character and steric constraints .
6-(4-Bromophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS 2060049-33-2)
- Structural Difference : Pyridine ring replaces pyrimidine, with sulfonyl fluoride and fluorine substituents.
- Impact :
Cyclopropyl Substitutions and Heterocycle Variations
(2R,3R)-3-[(5-bromo-2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}pyrimidin-4-yl)oxy]butan-2-ol
- Structural Difference : Contains a sulfonimidoyl-cyclopropyl group and a chiral diol side chain.
- Impact :
Data Table: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents | Solubility (Predicted) | Reactivity | Potential Applications |
|---|---|---|---|---|---|
| This compound | Pyrimidine | 5-Bromofuran, Cyclopropyl, -OH | Moderate | Nucleophilic aromatic substitution | Kinase inhibitors, Antibacterials |
| 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol | Pyrimidine | 4-Bromophenyl, Cyclopropyl, -OH | Low | Electrophilic substitution | Organic electronics |
| 6-(4-Bromophenyl)-2-fluoropyridine-3-sulfonyl fluoride | Pyridine | 4-Bromophenyl, Sulfonyl fluoride | Very Low | Covalent binding | PROTACs, Chemical probes |
| (2R,3R)-3-[(5-bromo-2-{[4-(S-cyclopropylsulfonimidoyl)phenyl]amino}pyrimidin-4-yl)oxy]butan-2-ol | Pyrimidine | Sulfonimidoyl, Chiral diol | High (polar groups) | Hydrogen bonding | Enzyme inhibitors, Therapeutics |
Research Findings and Limitations
- Electronic Effects : Brominated furan in the target compound likely confers stronger electron-withdrawing effects than bromophenyl analogs, altering reactivity in cross-coupling reactions .
- Biological Activity : The hydroxyl group at the 4-position may mimic ATP-binding motifs in kinases, a feature absent in sulfonyl fluoride or fluoropyridine derivatives.
- Synthetic Challenges : Cyclopropane-containing compounds (e.g., target and CAS 1977709-94-6) require specialized ring-strain mitigation strategies during synthesis.
Notes on Evidence Limitations
- Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Inferences are drawn from structural analogs.
- The CAS 1977709-94-6 compound (4-bromophenyl variant) is the closest analog but lacks furan-specific properties.
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromofuran-2-carbonitrile is a common bromofuran precursor used in the synthesis of related heterocyclic compounds. This intermediate is handled under strict safety conditions due to its reactive bromine and nitrile groups.
- Pyrimidin-4-ol derivatives substituted at the 2-position with cyclopropyl groups serve as the core scaffold for the target compound.
General Synthetic Strategy
The preparation of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol typically involves:
Step 1: Formation of the Pyrimidin-4-ol Core
The pyrimidin-4-ol ring is constructed through condensation reactions involving appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents. The cyclopropyl substituent at the 2-position is introduced either by starting from a cyclopropyl-substituted precursor or via alkylation.Step 2: Introduction of the 5-Bromofuran-2-yl Substituent
The bromofuran moiety is introduced through cross-coupling reactions such as Suzuki or Stille coupling, using 5-bromofuran-2-boronic acid or related organometallic reagents. Alternatively, nucleophilic aromatic substitution or direct bromination of furan derivatives followed by coupling can be employed.Step 3: Final Functional Group Adjustments
Hydroxylation at the 4-position of the pyrimidine ring is achieved either by hydrolysis of corresponding chloropyrimidine intermediates or by direct oxidation methods.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclopropyl-substituted amidine + β-dicarbonyl compound | Condensation under reflux in ethanol or polar solvent | High yield; forms 2-cyclopropylpyrimidin-4-ol core |
| 2 | 5-Bromofuran-2-boronic acid + 2-cyclopropylpyrimidin-4-ol derivative | Suzuki coupling catalyzed by Pd(0) complex, base (e.g., K2CO3), in DMF or dioxane at 80-100°C | Moderate to high yield; selective C-C bond formation |
| 3 | Hydrolysis or oxidation | Conversion to pyrimidin-4-ol if starting from chloropyrimidine | Purification by recrystallization or chromatography |
Reaction Conditions and Optimization
- Catalysts: Palladium-based catalysts (Pd(PPh3)4 or Pd2(dba)3) are commonly used for coupling reactions.
- Solvents: Polar aprotic solvents like DMF, dioxane, or acetonitrile facilitate coupling and solubilize reactants.
- Temperature: Reactions are generally carried out between 80°C and reflux conditions (~100-120°C) to ensure complete conversion.
- Atmosphere: Inert atmosphere (argon or nitrogen) is maintained to prevent oxidation or degradation of sensitive intermediates.
Comparative Data Table of Key Steps
| Preparation Step | Typical Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Pyrimidin-4-ol core synthesis | Cyclopropyl amidine + β-dicarbonyl | Reflux in ethanol, 4-6 h | 75-90 | High purity, scalable |
| Bromofuran coupling (Suzuki) | 5-Bromofuran-2-boronic acid, Pd catalyst, base | 80-100°C, inert atmosphere, 6-12 h | 60-85 | Requires careful catalyst handling |
| Hydroxylation or hydrolysis | Aqueous base or oxidant | Room temp to reflux, 2-4 h | 70-80 | Final purification critical |
Research Findings and Literature Insights
- Literature reports emphasize the importance of controlling reaction temperature and moisture to maximize yield and purity of bromofuran-substituted pyrimidines.
- Variations in catalyst loading and base choice significantly affect the coupling efficiency and selectivity.
- The cyclopropyl substituent on the pyrimidine ring enhances the compound's stability and biological activity, necessitating mild conditions to preserve this moiety during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
